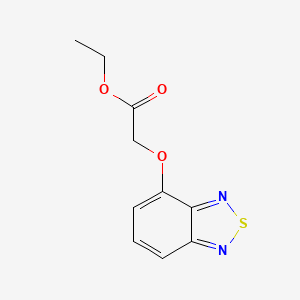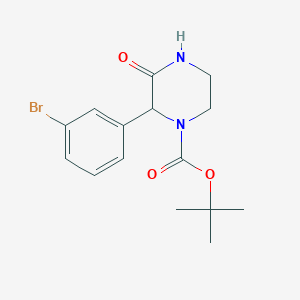
Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H19BrN2O3 and its molecular weight is 355.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate is a compound with significant relevance in scientific research, particularly in the synthesis and study of various chemical structures and reactivity patterns. For instance, research on compounds like tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate highlights the intricate configurations and hydrogen bonding critical in understanding the chemical behavior of similar tert-butyl oxopiperazine derivatives (Kolter et al., 1996).
Synthesis and Reactivity
The synthesis pathways for tert-butyl oxopiperazine derivatives are diverse and underscore the compound's utility in creating potent intermediates for further chemical exploration. For example, efficient synthesis approaches have been developed for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting methodologies that could be adapted for the synthesis of this compound, providing insights into the potential industrial scale-up due to the simplicity and high yields of these methods (Chen Xin-zhi, 2011).
Application in Catalysis and Molecular Interaction
Research into monomeric arylpalladium(II) halide complexes demonstrates the role of tert-butyl groups in stabilizing molecular structures through agostic interactions, a principle that can extend to the study of tert-butyl oxopiperazine derivatives in catalytic processes and the formation of complex molecular architectures (Stambuli et al., 2002).
Mimetics and Biological Analogues
The chemical framework of this compound offers a scaffold for developing peptidic alpha-helix mimetics, as seen in the synthesis of 1,4-dipiperazino benzenes. These structures showcase the potential for creating bioactive molecules that mimic natural biological processes, providing a foundation for novel therapeutic agents (Maity & König, 2008).
Novelty in Synthetic Organic Chemistry
The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, including nucleophilic substitutions and radical reactions, exemplifies the innovative applications of tert-butyl oxopiperazine derivatives. These reactions facilitate the synthesis of complex organic molecules, contributing to advances in medicinal chemistry and materials science (Jasch et al., 2012).
Eigenschaften
IUPAC Name |
tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-8-7-17-13(19)12(18)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCJMUNEVALQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
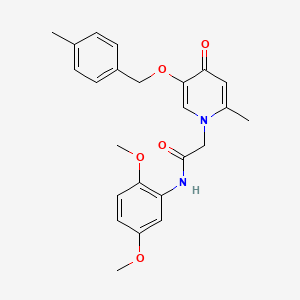
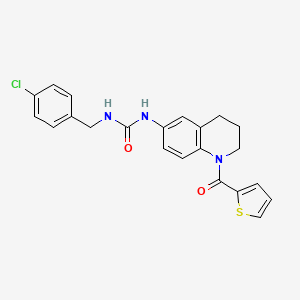


![2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
![5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2661632.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2661633.png)
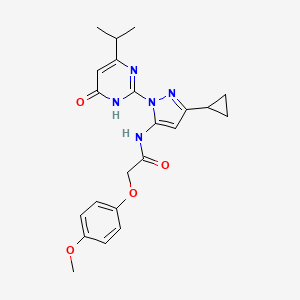
![4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2661640.png)
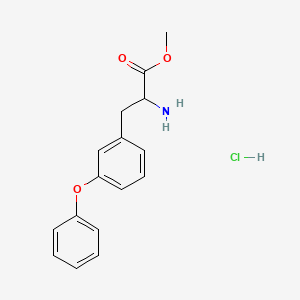
![3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2661642.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2661643.png)
